N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features both isoxazole and thiophene rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Thiophene Ring: Thiophene rings can be synthesized via various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The isoxazole and thiophene rings are then coupled through a propyl chain using reagents such as alkyl halides and bases.
Amidation: The final step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.
Substitution: Both the isoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-(isoxazol-4-yl)propyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of isoxazole and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12(6-10-3-5-17-9-10)13-4-1-2-11-7-14-16-8-11/h3,5,7-9H,1-2,4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZUPYSUPFFHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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